1-Boc-3-(2,3-dichlorophenyl)pyrrolidine
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Overview
Description
1-Boc-3-(2,3-dichlorophenyl)pyrrolidine is a chemical compound with the molecular formula C15H19Cl2NO2 and a molecular weight of 316.22 g/mol . This compound belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of the tert-butoxycarbonyl (Boc) protecting group and the dichlorophenyl substituent makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 1-Boc-3-(2,3-dichlorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2,3-dichlorobenzaldehyde with pyrrolidine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-3-(2,3-dichlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include sodium borohydride for reduction, hydrochloric acid for deprotection, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-(2,3-dichlorophenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It serves as a building block in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Boc-3-(2,3-dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-Boc-3-(2,3-dichlorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(3,4-dichlorophenyl)pyrrolidine: Similar structure but different substitution pattern on the phenyl ring.
1-Boc-3-(2,4-dichlorophenyl)pyrrolidine: Another isomer with a different substitution pattern.
1-Boc-3-(2,3-difluorophenyl)pyrrolidine: Fluorine substituents instead of chlorine, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C15H19Cl2NO2 |
---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
tert-butyl 3-(2,3-dichlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19Cl2NO2/c1-15(2,3)20-14(19)18-8-7-10(9-18)11-5-4-6-12(16)13(11)17/h4-6,10H,7-9H2,1-3H3 |
InChI Key |
MTKWAGVAWGMFHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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